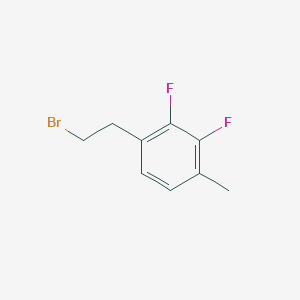

1-(2-Bromoethyl)-2,3-difluoro-4-methylbenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromoethyl)-2,3-difluoro-4-methylbenzene is a useful research compound. Its molecular formula is C9H9BrF2 and its molecular weight is 235.072. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Organic Transformations

1-(2-Bromoethyl)-2,3-difluoro-4-methylbenzene serves as a valuable precursor in organic synthesis, enabling the creation of complex molecules through various transformations. Its structural features facilitate regioselective bromination, ortho-metalation, and subsequent modifications, crucial for synthesizing diverse organic compounds. Studies highlight its role in efficient synthetic sequences, demonstrating its utility in accessing synthetically valuable dibromobenzenes, which are instrumental in reactions involving the intermediate formation of benzynes (Diemer, Leroux, & Colobert, 2011).

Organometallic Reactions and Regiospecificity

The compound's utility extends into organometallic chemistry, where its bromo and fluoro substituents offer unique reactivity patterns. It enables the exploration of regiospecific functionalization reactions, providing pathways to selectively modified benzoic acids and halobenzenes. This regiospecificity is achieved through deprotonation-triggered halogen migrations and competitive halogen-metal permutations, offering insights into the manipulation of halogenated aromatic compounds for desired chemical functionalities (Heiss & Schlosser, 2003).

Catalysis and Luminescence Properties

Moreover, the compound is instrumental in catalysis and the study of luminescence properties of organic materials. Its bromoethyl group can participate in the formation of charge transfer complexes, significantly enhancing the electron transfer processes in applications such as polymer solar cells and organic light-emitting diodes. The synthesis and incorporation of such compounds into materials science research contribute to the development of more efficient and sustainable energy conversion and storage technologies (Fu et al., 2015).

Fluorination Techniques and Applications

The presence of fluorine atoms in this compound makes it a subject of interest in fluorination techniques, where it can serve as a substrate for studies focused on the electrochemical fluorination of aromatic compounds. This aspect is crucial for synthesizing fluorinated analogs with potential applications in medicinal chemistry, agrochemicals, and material science, highlighting the versatility and significance of fluorine chemistry in enhancing the properties of organic molecules (Momota et al., 1998).

Properties

IUPAC Name |

1-(2-bromoethyl)-2,3-difluoro-4-methylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF2/c1-6-2-3-7(4-5-10)9(12)8(6)11/h2-3H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWHZNZUQCVGIRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)CCBr)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2553549.png)

![N-[4-amino-6-(3-methylpiperidin-1-yl)-5-nitropyrimidin-2-yl]glycine](/img/structure/B2553550.png)

![6-(3-methoxyphenyl)-4-methyl-2-[(E)-3-phenylprop-2-enyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![4-[1-(2H-Tetrazol-5-yl)butan-2-yl]aniline](/img/structure/B2553557.png)

![2-Amino-4-(4-methoxyphenyl)-5,7-dioxo-6-(p-tolyl)-4,4a,5,6,7,7a-hexahydrothiopyrano[2,3-c]pyrrole-3-carbonitrile](/img/structure/B2553559.png)

![(2S)-2-[(2-Amino-2-methylpropanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid;hydrochloride](/img/structure/B2553563.png)

![[2-Chloro-4-(1-cyanocyclopropyl)phenyl]boronic acid](/img/structure/B2553565.png)

![Methyl 2-{[2-(4-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate](/img/structure/B2553568.png)